molecular formula C23H21N3O3 B394843 4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE

4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE

Cat. No.: B394843
M. Wt: 387.4g/mol
InChI Key: NBXXYAZUCAXBAA-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, with its intricate structure, finds applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE typically involves the esterification reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H21N3O3/c1-17-7-11-20(12-8-17)24-16-22(27)26-25-15-18-9-13-21(14-10-18)29-23(28)19-5-3-2-4-6-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

NBXXYAZUCAXBAA-MFKUBSTISA-N

SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.